tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
Overview
Description
“tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate” is a chemical compound with the molecular formula C13H20N2O2 . It is also known by several synonyms such as “tert-Butyl N-[3-(aminomethyl)benzyl]carbamate”, “Tert-butyl 3-(aminomethyl)benzylcarbamate”, and “Tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate” among others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
. The corresponding canonical SMILES string is CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN
.
Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate” are not available, similar compounds have been used in palladium-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 236.31 g/mol . The density is approximately 1.120±0.06 g/cm3 . The boiling point is predicted to be around 300.1±25.0 °C , and the flash point is approximately 135.3°C .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : The compound tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate has been synthesized using various methods, including asymmetric Mannich reactions and palladium-catalyzed processes. These methods offer insight into the versatile synthetic routes available for creating this compound (Yang, Pan, & List, 2009); (Turek et al., 2014).
Chemical Properties and Interactions : Studies have explored the structural and interaction properties of compounds similar to tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate, particularly in the context of metal complexes and their potential applications (Turek et al., 2014).
Applications in Organic Chemistry and Catalysis
Role in Organic Synthesis : This compound plays a significant role as an intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of omisertinib (AZD9291), highlighting its importance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).
Catalytic Applications : The triazole-based ligands, similar to tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate, have shown promising catalytic performance in reactions like Suzuki–Miyaura cross-coupling. This suggests potential applications of the compound in catalysis (Turek et al., 2014).
Applications in Pharmaceutical Chemistry
- Intermediate in Drug Synthesis : As an intermediate, tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate plays a crucial role in the synthesis of certain drugs, particularly those targeting specific diseases or conditions (Zhao, Guo, Lan, & Xu, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with enzymes or receptors that recognize aniline structures.
Mode of Action
Given its structural similarity to other n-boc-protected anilines, it is likely that it interacts with its targets through its aminomethylphenyl and triazolylmethyl groups .
Result of Action
Similar compounds have shown antitumor activities , suggesting potential cytotoxic effects.
properties
IUPAC Name |
tert-butyl N-[[1-[3-(aminomethyl)phenyl]triazol-4-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)17-9-12-10-20(19-18-12)13-6-4-5-11(7-13)8-16/h4-7,10H,8-9,16H2,1-3H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLGPALHKDSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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